Ethyl6-bromoquinazoline-2-carboxylate
Description
Overview of Quinazoline (B50416) Heterocycles in Organic and Medicinal Chemistry Research
The quinazoline framework is a privileged scaffold in medicinal chemistry, recognized for its role in numerous therapeutic agents. researchgate.netnih.gov Its rigid, planar structure and the presence of nitrogen atoms provide opportunities for diverse molecular interactions, making it a common feature in the design of novel bioactive compounds. wikipedia.orgmdpi.com
The history of quinazoline chemistry dates back to the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.orgmdpi.com A subsequent synthesis was reported by Siegmund Gabriel in 1903. mdpi.comnih.gov The name "quinazoline" was proposed by W. Widdege and is derived from its nature as an aza derivative of quinoline (B57606). wikipedia.orgfrontiersin.org
The significance of the quinazoline scaffold grew immensely as researchers discovered its presence in various natural alkaloids and its capacity to serve as the core for a multitude of pharmacologically active compounds. nih.govnih.gov This has led to extensive research into its synthesis and functionalization. nih.gov Quinazoline derivatives have been developed for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. researchgate.netmdpi.com Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved by the FDA as anticancer agents, highlighting the scaffold's clinical importance. nih.gov
| Year | Researcher(s) | Contribution | Reference |
|---|---|---|---|
| 1869 | Griess | Synthesis of the first quinazoline derivative. | nih.gov |
| 1895 | Bischler and Lang | First synthesis of the parent quinazoline molecule. | wikipedia.orgmdpi.com |
| 1903 | Gabriel | Devised a more satisfactory synthesis of quinazoline. | mdpi.comnih.gov |
The quinazoline-2-carboxylate moiety is a particularly useful synthetic building block. The carboxylate group at the C2 position is a versatile functional handle that can be readily transformed into a variety of other groups, such as amides, hydroxymethyl groups, or other esters. This chemical versatility allows for the generation of large libraries of compounds from a single intermediate. Quinoline-2-carboxylates, a closely related class of compounds, are known to be important precursors for biologically active molecules and useful ligands in metal-catalyzed reactions. researchgate.net The strategic placement of the carboxylate group on the quinazoline ring provides a key site for introducing molecular diversity, enabling chemists to systematically modify the structure to optimize its properties for specific applications in materials science or medicinal chemistry.
Rationale for Academic Research on Halogenated Quinazoline Derivatives
Halogenated organic compounds are crucial intermediates in synthetic chemistry, primarily due to the ability of halogen atoms to serve as leaving groups or as handles for cross-coupling reactions. In the context of quinazoline chemistry, halogenation provides a strategic pathway for the synthesis of complex, multi-substituted derivatives.
The bromine atom at the 6-position of the quinazoline ring plays a critical role in its chemical reactivity. This position is part of the benzene (B151609) ring portion of the heterocycle and is less susceptible to nucleophilic attack than positions on the pyrimidine (B1678525) ring. nih.gov The C-Br bond is a key site for modern cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful method for elaborating the quinazoline scaffold. mdpi.com
The synthesis of 6-bromoquinazolines often starts from correspondingly substituted precursors, such as 5-bromoanthranilic acid, to ensure regiochemical control. nih.gov This approach is often preferred over direct bromination of the quinazoline core, which can lead to mixtures of isomers. researchgate.net The presence of the bromine atom has also been incorporated into the design of biologically active molecules, where it can contribute to binding affinity or modify the electronic properties of the molecule. nih.gov
The ethyl ester group at the 2-position of the quinazoline ring is a versatile functional group that is central to the synthetic utility of Ethyl 6-bromoquinazoline-2-carboxylate. An ester is a relatively stable functional group, allowing it to be carried through various reaction steps without modification. However, it can be readily converted into other functionalities under specific conditions.
Key transformations of the ethyl ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate for forming amide bonds via coupling with amines.
Amidation: The ester can be directly converted to an amide by heating with an amine, a process known as aminolysis. This is one of the most common methods for diversifying such scaffolds.
Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride.
Grignard Reaction: Reaction with Grignard reagents can convert the ester into a tertiary alcohol.
These transformations allow for the introduction of a wide range of substituents at the 2-position, which is crucial for exploring structure-activity relationships in drug discovery and for tuning the properties of functional materials. The ability to perform these derivatization reactions makes the ethyl ester a key component for generating molecular diversity. research-solution.comresearchgate.net
| Position | Substituent | Primary Synthetic Role | Common Subsequent Reactions |
|---|---|---|---|
| 6 | Bromine | Handle for cross-coupling reactions. | Suzuki, Heck, Buchwald-Hartwig Amination |
| 2 | Ethyl Ester | Versatile functional group for derivatization. | Hydrolysis, Amidation, Reduction, Grignard Reaction |
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 6-bromoquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 |
InChI Key |
CWRFEDDOWCYTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Bromoquinazoline 2 Carboxylate and Analogous Quinazoline 2 Carboxylates
Classical and Contemporary Approaches to Quinazoline (B50416) Ring System Construction
The formation of the quinazoline scaffold is a cornerstone of synthesizing the target molecule. Over the years, numerous methods have been developed, ranging from classical condensation reactions to more modern multicomponent strategies.
Ring-Closing Reactions and Condensation Strategies from Precursors
Classical approaches to the quinazoline ring often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. Key starting materials for these ring-closing reactions include 2-aminobenzamides and isatoic anhydride (B1165640).
The condensation of 2-aminobenzamides with various carbonyl compounds is a well-established route to quinazoline derivatives. researchgate.netresearchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with aldehydes or ketones can yield 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These intermediates can then be further modified to achieve the desired quinazoline structure. Similarly, isatoic anhydride serves as a versatile precursor. nih.govtandfonline.com It can react with nitrogen nucleophiles, followed by cyclocondensation with electrophiles to form a variety of quinazoline and quinazolinone derivatives. tandfonline.com One specific example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a three-component condensation of isatoic anhydride, an aldehyde, and a primary amine. orgchemres.org
The Niementowski quinazoline synthesis is a notable classical method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.comnih.gov This method, while historically significant, often requires high temperatures. nih.gov A variation of this is the Niementowski modification of the Friedländer synthesis, which utilizes isatoic anhydride in place of anthranilic acid. nih.gov The Friedländer annulation itself is another classical method for synthesizing quinolines, and by extension, can be adapted for quinazoline synthesis, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.govresearchgate.net
Multicomponent Reaction Protocols for Expedited Quinazoline Scaffold Assembly
To improve efficiency and atom economy, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like quinazolines from simple starting materials in a single step. nih.gov These protocols offer a more streamlined approach compared to traditional multi-step syntheses.
One such example is the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) to synthesize quinazolinones. orgchemres.org Another MCR approach involves the reaction of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297). Furthermore, a catalyst-free, one-pot multicomponent synthesis of quinazolin-4-carboxamides has been developed using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate. bohrium.comskku.edu MCRs have also been employed in the synthesis of polycyclic quinazolinones using the Ugi four-component reaction (Ugi-4CR) as a key step. nih.govacs.org
Specific Synthesis of Ethyl 6-Bromoquinazoline-2-carboxylate Precursors and Derivatives
Once the basic quinazoline scaffold is in place, or concurrently with its formation, specific functional groups must be introduced. This includes the bromine atom at the 6-position and the ethyl carboxylate group at the 2-position.
Bromination Strategies for Quinazoline Scaffolds, including Regioselective Halogenation
The introduction of a bromine atom onto the quinazoline ring can be achieved through various bromination techniques. Regioselectivity, the control of where the bromine atom is placed, is a critical aspect of these strategies. Direct bromination of a pre-formed quinazoline or quinazolinone can be accomplished using brominating agents. For example, treatment with N-bromosuccinimide (NBS) has been used for the bromination of related heterocyclic systems. mdpi.com
Alternatively, the bromine atom can be incorporated from the start by using a brominated precursor. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one begins with 5-bromoanthranilic acid. nih.gov This ensures the bromine is positioned correctly in the final product.
Esterification Techniques for Quinazoline-2-carboxylic Acids from Carboxylic Acid Precursors
The ethyl ester group at the 2-position is typically introduced by esterification of the corresponding carboxylic acid. This can be achieved through several standard methods. One common approach is the reaction of the quinoline-2-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with ethanol (B145695) to yield the ethyl ester. ajchem-a.com Another method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol. For example, quinazoline-4-carboxylic acid derivatives have been successfully converted to their ester counterparts by reacting them with various alcohols in the presence of an acid catalyst like sulfuric acid. hacettepe.edu.trdergipark.org.tr
Metal-Catalyzed Synthetic Routes for Quinazoline Derivatives
In recent years, transition metal-catalyzed reactions have become increasingly important in the synthesis of quinazoline derivatives, offering milder reaction conditions and greater efficiency. mssm.edudntb.gov.uaresearchgate.netmdpi.com These methods often involve C-H activation, cross-coupling reactions, and dehydrogenative coupling.
Various transition metals, including palladium, copper, iron, cobalt, manganese, and ruthenium, have been employed as catalysts. researchgate.netnih.govacs.org For example, palladium-catalyzed reactions have been used in the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to produce quinazolines. organic-chemistry.org Copper-catalyzed tandem reactions of (2-bromophenyl)methylamine and amides have also been reported. mdpi.com Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an environmentally benign route to quinazolines. researchgate.net Manganese and cobalt catalysts have also been utilized in dehydrogenative coupling strategies for quinazoline synthesis. mdpi.comnih.gov
A notable application of metal catalysis is the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig C-N bond-forming reactions, which have been performed on 6-bromoquinazolin-4-carboxamide to create structural diversity. bohrium.comskku.edu This highlights the utility of metal-catalyzed reactions in the derivatization of the quinazoline scaffold.
Data on Synthetic Methodologies
| Methodology | Key Precursors | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acids, amides | Heat | 4-Oxo-3,4-dihydroquinazolines |
| Friedländer Annulation | 2-Aminobenzaldehydes/ketones, active methylene compounds | Acid or base | Quinolines/Quinazolines |
| Multicomponent Reaction (MCR) | Isatoic anhydride, aldehydes, amines/urea | Various catalysts or catalyst-free | Quinazolinones |
| Metal-Catalyzed Dehydrogenative Coupling | 2-Amino-benzylalcohol, amides/nitriles | Mn(I), Co(II), Fe(II) catalysts | 2-Substituted quinazolines |
| Esterification | Quinazoline-2-carboxylic acid, ethanol | Thionyl chloride or acid catalyst | Ethyl quinazoline-2-carboxylate |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and they have been extensively applied to the synthesis of functionalized quinazolines. nih.govnih.gov The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is particularly advantageous due to the low toxicity of reagents, high functional group tolerance, and stability of the boron derivatives. nih.gov
This methodology has been successfully used to introduce aryl and heteroaryl substituents at various positions of the quinazoline ring. For instance, a robust Suzuki-Miyaura coupling procedure was developed for the C-2 arylation of 4-amino-2-chloro quinazoline with various aryl boronic acids, using Pd(dcpf)Cl2 as an efficient catalyst. tandfonline.com Similarly, palladium acetate has been employed as a catalyst for coupling bromo-substituted quinazolinones with arylboronic acids to produce novel tricyclic aryl quinazoline derivatives in high yields. researchgate.netnih.gov The general catalytic cycle involves an oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
Researchers have also developed sequential cross-coupling strategies for polyhalogenated quinazolines. A versatile protocol for the regioselective functionalization of 2,4,7-trichloroquinazoline (B1295576) utilizes palladium catalysis to introduce different aryl groups at specific positions, enabling the creation of diverse molecular libraries. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Quinazoline Synthesis
| Quinazoline Precursor | Coupling Partner | Catalyst / Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-2-chloro quinazoline | Aryl boronic acids | 8 mol% Pd(dcpf)Cl2, K2CO3, 1,4-dioxane/H2O | 2-Aryl-4-amino quinazolines | - | tandfonline.com |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acids | 4.2 mol% Pd(OAc)2, Na2CO3, acetone/water | 7-Aryl deoxyvasicinone (B31485) derivatives | High | researchgate.net |
| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl2, Na2CO3, NBu4Br, toluene/H2O | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |
| 2,4,7-Trichloroquinazoline | Arylboronic acids | 5 mol% Pd(OAc)2 | Regioselectively substituted quinazolines | Excellent | nih.gov |
Copper-Catalyzed Transformations in Quinazoline Synthesis and Functionalization
Copper catalysis offers an economical and efficient alternative for the synthesis and functionalization of quinazolines. acs.org These catalysts have been employed in a variety of transformations, including cascade and domino reactions that allow for the construction of complex molecules from simple starting materials in a single step.
One notable approach is the Cu(I)-catalyzed synthesis of quinazolines via a cascade cyclization/hydrodehalogenation process. This method utilizes readily available aryl aldehydes and employs acetamide (B32628) as a nitrogen source and water as a hydrogen source, providing a modular route to diversely substituted quinazolines. rsc.org Another efficient strategy involves a copper-catalyzed domino reaction of substituted 2-halobenzamides and (aryl)methanamines. acs.org This process proceeds through a sequential Ullmann-type C-N coupling and aerobic oxidative C-H amidation, using air as the oxidant, to form quinazolinone derivatives in good yields. acs.org
Copper catalysts, such as CuI and copper oxide, have also been used in one-pot condensation reactions. For example, a facile method for synthesizing quinazolinone derivatives involves the copper-mediated oxidative coupling of 2-bromobenzoic acid and various aldehydes, using aqueous ammonia (B1221849) as the nitrogen source. rsc.orgnih.gov This reaction forms four new C-N bonds in a single operation. rsc.orgnih.gov Furthermore, CuI-catalyzed tandem reactions of 1-(2-bromophenyl)-methanamines and amidines have been developed to furnish functionalized quinazolines. mdpi.comnih.gov
Table 2: Selected Copper-Catalyzed Reactions for Quinazoline Synthesis
| Starting Materials | Catalyst / Oxidant | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aryl aldehydes, Acetamide | Cu(I) | Cascade cyclization/hydrodehalogenation | Substituted Quinazolines | rsc.org |
| 2-Halobenzamides, (Aryl)methanamines | CuBr / Air | Domino Ullmann coupling/aerobic C-H amidation | Quinazolinone derivatives | acs.org |
| 2-Bromobenzoic acid, Aldehydes, Aq. Ammonia | CuI / Oxygen | One-pot condensation | Quinazolinone derivatives | rsc.orgnih.gov |
| 1-(2-Bromophenyl)-methanamines, Amidines | CuI / Oxygen | Tandem reaction | Functionalized Quinazolines | mdpi.comnih.gov |
Other Transition Metal-Mediated Approaches to Quinazoline Formation
Beyond palladium and copper, a range of other transition metals, including iron, manganese, and nickel, have been successfully utilized as catalysts for quinazoline synthesis. nih.govnih.gov These metals are often more abundant and less expensive, making them attractive for developing sustainable synthetic protocols. mdpi.com
Iron-catalyzed reactions are particularly noteworthy. For instance, FeBr2 has been used to catalyze the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com Similarly, FeCl2 can catalyze sp3 C-H oxidation and intramolecular C-N bond formation in 2-alkylamino N-H ketimines to yield 2,4-disubstituted quinazolines. mdpi.com
Manganese catalysts have been employed in acceptorless dehydrogenative coupling (ADC) strategies. A Mn(I)-catalyzed reaction between 2-aminobenzyl alcohol and primary amides provides a direct route to 2-substituted quinazolines. mdpi.comnih.gov Another manganese-mediated approach involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) to produce quinazoline-2-carboxylates. mdpi.comnih.gov
Nickel(II) catalysts have also been explored for the synthesis of C-2 substituted quinazolines from the reaction of 2-aminobenzyl alcohols and various nitriles. mdpi.com
Table 3: Overview of Other Transition Metal Catalysts in Quinazoline Synthesis
| Metal Catalyst | Precursors | Reaction Type | Product | Reference |
|---|---|---|---|---|
| FeBr2 | 2-Aminobenzyl alcohols, Benzylamines | Aerobic oxidative cascade | 2-Arylated/Heteroarylated Quinazolines | mdpi.com |
| FeCl2 | 2-Alkylamino N-H ketimines | sp3 C-H oxidation/C-N formation | 2,4-Disubstituted Quinazolines | mdpi.com |
| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | Acceptorless dehydrogenative coupling | 2-Substituted Quinazolines | mdpi.comnih.gov |
| Mn/TBHP | 2-(Azidomethyl)phenyl isocyanides, Methyl carbazate | Oxidative radical cyclization | Quinazoline-2-carboxylates | mdpi.comnih.gov |
| Ni(II) | 2-Aminobenzyl alcohols, Nitriles | Annulation via C-H activation | C-2 Substituted Quinazolines | mdpi.com |
Green Chemistry Principles and Sustainable Methodologies in Quinazoline Synthesis Research
The integration of green chemistry principles into the synthesis of quinazolines is a growing area of research aimed at reducing the environmental impact of chemical processes. magnusconferences.comnih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques to improve the sustainability and cost-effectiveness of synthetic routes. researchgate.netmagnusconferences.com Key strategies include the application of ionic liquids as eco-friendly reaction media and the use of nanocatalysts to enhance reaction efficiency and facilitate catalyst recovery. researchgate.net
Application of Ionic Liquids as Eco-friendly Solvents and Catalysts
Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents in chemical synthesis. frontiersin.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them suitable for a wide range of reactions. researchgate.net In quinazoline synthesis, ionic liquids can function as both the solvent and the catalyst, simplifying reaction setups and workup procedures. researchgate.net
For example, the Brønsted acidic ionic liquid [NMP]HSO4 has been used as a self-catalyzing medium for the synthesis of quinazolines from anthranilic acid and nitriles. researchgate.net Another approach utilized the magnetic ionic liquid butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]) to catalyze a one-pot, solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones, offering high yields and easy catalyst recyclability. frontiersin.org Basic ionic liquids have also been shown to act as both a catalyst and a surfactant in aqueous media, promoting the condensation of 2-aminobenzonitrile (B23959) with ketones to form quinazolinones. nih.gov The role of the ionic liquid anion's basicity has been systematically studied, revealing a direct correlation between the pKa of the anion and the reaction rate for the synthesis of quinazoline-2,4-dione from 2-aminobenzonitrile and CO2. nih.gov
Table 4: Ionic Liquids in Quinazoline Synthesis
| Ionic Liquid | Role | Reaction | Advantages | Reference |
|---|---|---|---|---|
| [NMP]HSO4 | Solvent and Catalyst | Synthesis from anthranilic acid and nitriles | Self-catalysis, easy workup, environmental friendliness | researchgate.net |
| Bmim[FeCl4] | Catalyst | One-pot synthesis from aldehydes and 2-aminobenzophenones | Solvent-free, high yield, catalyst recyclability | frontiersin.org |
| Basic [PRIm][OH] | Catalyst and Surfactant | Condensation of 2-aminobenzonitrile and cyclohexanone (B45756) in water | Enhanced reaction in aqueous media, good catalytic property | nih.gov |
| Various basic ILs | Catalyst | Synthesis of quinazoline-2,4-dione from 2-aminobenzonitrile and CO2 | Rate dependent on anion pKa, mechanistic insights | nih.gov |
Nanocatalyst Utilization for Enhanced Efficiency and Reusability
The use of heterogeneous nanocatalysts is a cornerstone of green and sustainable synthesis, offering significant advantages over conventional homogeneous systems. jnanoworld.com Nanoparticle-based catalysts provide a high surface area, leading to rapid product conversion even under mild conditions. jnanoworld.com Crucially, they can be easily separated from the reaction mixture and reused multiple times, which reduces waste and improves the economic viability of the process. benthamdirect.comjnanoworld.com
A variety of nanocatalysts have been developed for quinazoline synthesis. bohrium.com For instance, a nano-In2O3 catalytic system has been used for the preparation of functionalized quinazolines in a water/ethanol mixture. jnanoworld.com Magnetic nanoparticles, such as Co(II)-NH2-Si@Fe2O3, have been employed as environmentally benign and easily recoverable catalysts for synthesizing quinazoline derivatives. jnanoworld.com These magnetic catalysts can be quickly separated from the reaction medium using an external magnet. benthamdirect.com
Other innovative nanocatalysts include nanoporous TiO2 containing an ionic liquid bridge, which effectively promotes the synthesis of quinoline (B57606) and quinazoline derivatives under solvent-free conditions with excellent yields and short reaction times. tandfonline.com Similarly, a novel mesoporous nanocomposite, SBA-15 functionalized with ellagic acid (SBA-15@ELA), has demonstrated high catalytic performance in the synthesis of 4-oxo-quinazoline derivatives, with the advantage of being reusable for at least six consecutive runs without significant loss of activity. nih.gov
Table 5: Examples of Nanocatalysts in Quinazoline Synthesis
| Nanocatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Nano In2O3 | Three-component reaction of isatoic anhydride, aniline, and benzaldehyde | Green protocol in water/ethanol | jnanoworld.com |
| Co(II)-NH2-Si@Fe2O3 | Synthesis from aldehyde, urea, and dimedone | Environmentally benign, magnetically separable | jnanoworld.com |
| Nanoporous TiO2 with Ionic Liquid Bridge | Three-component reactions | Solvent-free, reusable, short reaction times | tandfonline.com |
| SBA-15@ELA | One-pot synthesis of 4-oxo-quinazoline derivatives | Heterogeneous, inexpensive, high reusability, green solvent (EtOH) | nih.gov |
| Fibrous nano-silica with Au, Pd, or Cu nanoparticles | Reaction of CO2 and 2-aminobenzonitriles | High surface area, active site dispersion | jnanoworld.com |
Spectroscopic and Analytical Characterization Techniques for Quinazoline 2 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) spectroscopy of Ethyl 6-bromoquinazoline-2-carboxylate reveals characteristic signals for each unique proton in the molecule. The aromatic protons on the quinazoline (B50416) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The bromine atom at the 6-position influences the chemical shifts and splitting patterns of the adjacent aromatic protons. The ethyl ester group gives rise to a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), typically in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton. The spectrum of Ethyl 6-bromoquinazoline-2-carboxylate would show distinct signals for each carbon atom. The carbonyl carbon of the ester group is typically found in the highly deshielded region (δ 160-170 ppm). The carbons of the quinazoline ring appear in the aromatic region (δ 120-160 ppm), with their specific chemical shifts influenced by the nitrogen atoms and the bromine substituent. The methylene and methyl carbons of the ethyl group would be observed at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl 6-bromoquinazoline-2-carboxylate
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 8.0 - 8.2 | - |
| H7 | 7.8 - 8.0 | - |
| H8 | 7.6 - 7.8 | - |
| -OCH₂CH₃ | 4.4 - 4.6 (quartet) | 62 - 64 |
| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 15 |
| C2 | - | 150 - 152 |
| C4 | - | 155 - 157 |
| C4a | - | 125 - 127 |
| C5 | - | 130 - 132 |
| C6 | - | 120 - 122 |
| C7 | - | 135 - 137 |
| C8 | - | 128 - 130 |
| C8a | - | 148 - 150 |
| C=O | - | 164 - 166 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-HRMS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. nih.govresearchgate.netnih.gov
For Ethyl 6-bromoquinazoline-2-carboxylate (C₁₁H₉BrN₂O₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).
Fragmentation analysis within the mass spectrometer provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org Cleavage of the quinazoline ring can also occur, providing further evidence for the core structure. ESI-HRMS is particularly useful for this analysis as it is a soft ionization technique that often keeps the molecular ion intact while allowing for controlled fragmentation. rsc.orgnih.gov
Table 2: Expected m/z Values in ESI-HRMS for Ethyl 6-bromoquinazoline-2-carboxylate
| Ion | Molecular Formula | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₀⁷⁹BrN₂O₂⁺ | 280.9975 |
| [M(⁸¹Br)+H]⁺ | C₁₁H₁₀⁸¹BrN₂O₂⁺ | 282.9954 |
| [M(⁷⁹Br)+Na]⁺ | C₁₁H₉⁷⁹BrN₂O₂Na⁺ | 302.9794 |
| [M(⁸¹Br)+Na]⁺ | C₁₁H₉⁸¹BrN₂O₂Na⁺ | 304.9773 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of Ethyl 6-bromoquinazoline-2-carboxylate would exhibit characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. libretexts.orglibretexts.org Aromatic C=C and C=N stretching vibrations from the quinazoline ring would appear in the 1450-1650 cm⁻¹ region. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org The C-Br stretching vibration usually appears at lower wavenumbers, in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Quinazoline derivatives typically show characteristic absorption bands in the UV region. nih.gov The spectrum is expected to show bands corresponding to π → π* transitions within the aromatic quinazoline ring system. nih.govresearchgate.net The position and intensity of these absorption maxima can be influenced by substituents on the ring. The bromine atom and the carboxylate group can act as auxochromes, potentially causing a shift in the absorption bands. researchgate.net
Table 3: Characteristic IR Absorption Bands and UV-Vis Maxima for Ethyl 6-bromoquinazoline-2-carboxylate
| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | C=O (Ester) | 1720 - 1740 |
| IR | Aromatic C=C and C=N | 1450 - 1650 |
| IR | C-O (Ester) | 1000 - 1300 |
| IR | Aromatic C-H | > 3000 |
| UV-Vis | π → π* (Quinazoline Ring) | ~220-250 and ~300-330 |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for purity analysis. tandfonline.comresearchgate.netboomja.com For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. tandfonline.comtandfonline.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative method for monitoring reaction progress and assessing purity. A suitable solvent system (eluent) is chosen to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system. For carboxylic acid-containing compounds, small amounts of an acid like formic acid are sometimes added to the eluent to prevent tailing. researchgate.net
Table 4: Typical Chromatographic Conditions for Quinazoline-2-carboxylates
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV Detector (at λmax) |
| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane or Dichloromethane/Methanol mixtures | UV Light (254 nm) |
Structure Activity Relationship Sar Investigations of Quinazoline 2 Carboxylate Scaffolds
Modulating Substituents on the Quinazoline (B50416) Core and their Influence on Molecular Interactions
The nature and position of substituents on the bicyclic quinazoline ring system are critical determinants of pharmacological activity. nih.gov Modifications on both the benzene (B151609) and pyrimidine (B1678525) rings can significantly alter a compound's interaction with target proteins.
The introduction of halogen atoms, particularly at the C-6 position of the quinazoline ring, is a common strategy in drug design to modulate a molecule's properties. The bromine atom in Ethyl 6-bromoquinazoline-2-carboxylate exerts a combination of electronic, steric, and lipophilic effects that profoundly influence its biochemical interactions.
Electronic Effects: Bromine is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the benzene ring. This alteration in electron density can influence the pKa of the quinazoline nitrogens and affect the strength of hydrogen bonds or other electrostatic interactions with a biological target. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects. nih.gov For instance, the electrophilic substitution of quinazoline, such as nitration, tends to occur at positions 8 and 6, highlighting the electronic susceptibility of this region. nih.gov
Steric and Lipophilic Properties: The bromine atom increases the size (steric bulk) and lipophilicity of the molecule. This enhanced lipophilicity can improve membrane permeability and facilitate entry into cells or access to hydrophobic binding pockets within a target protein. Structure-activity relationship studies have revealed that the presence of a halogen at the C-6 and C-8 positions can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov This suggests that the C-6 position can accommodate the bulk of a halogen atom and that the resulting increase in lipophilicity is beneficial for this activity. However, the effect can be target-dependent, as one study on 2,4,6-trisubstituted quinazolines noted that an iodo-group at C-6 was detrimental to the observed antimicrobial activity. nih.gov
The collective impact of these properties is a complex interplay that can be optimized for specific biological targets. The data from various studies on C-6 halogenated quinazolines demonstrate the significance of this substitution.
| Quinazoline Scaffold | Substitution | Biological Target/Activity | Observed Effect of C-6 Halogenation | Reference |
|---|---|---|---|---|
| Quinazoline-4-one | 6-Bromo | Anticancer | Improves anticancer effects. | nih.gov |
| Quinazolinone | 6-Halogen | Antimicrobial | Substitution with a halogen at C-6 can improve antimicrobial activity. | nih.gov |
| Quinazoline | 6-Halogen | Antibacterial | Electron-rich substituents or halogens at C-6 are known to assist potency. | nih.gov |
| 2,4,6-Trisubstituted Quinazoline | 6-Iodo | Antimicrobial | Detrimental to activity in this specific series. | nih.gov |
The substituent at the C-2 position of the quinazoline ring is a critical pharmacophoric site that often engages in key interactions within a target's binding site. researchgate.net The ethyl carboxylate group in the title compound serves as a versatile handle that can be modified to explore SAR and optimize binding affinity and selectivity.
The ester functionality can act as a hydrogen bond acceptor. Variations in the ester alkyl group (e.g., ethyl vs. methyl or larger groups) can probe the size and nature of the corresponding binding pocket. More significant modifications, such as converting the ester to a carboxamide, can introduce hydrogen bond donor capabilities and allow for the extension of the substituent into different regions of the binding site.
A study on quinazolinone-2-carboxamide derivatives as potential antimalarials highlighted the importance of this position. acs.org The parent scaffold featured a carboxylic acid at a related position, which was found to be crucial for antiplasmodial potency. Subsequent modifications to probe the necessity of this acidic group included the synthesis of amide derivatives. acs.org The ester at the C-2 position of the quinazolinone intermediate was shown to be sufficiently reactive for the introduction of various amines to form the corresponding carboxamides, demonstrating the synthetic utility of this functional group for creating compound libraries. acs.org Similarly, novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives were successfully designed as inhibitors of the AcrB efflux pump, further validating the C-2 carboxamide as a promising scaffold for biological activity. nih.gov
| Scaffold | C-2 Substituent | Target | Key Finding | Reference |
|---|---|---|---|---|
| Quinazolinone | Carboxylic Acid | Plasmodium falciparum | Acidic moiety found to be critical for antiplasmodial activity. | acs.org |
| Quinazolinone-2-carboxylate | Ethyl Ester | Synthetic Intermediate | Reactive intermediate for the synthesis of C-2 carboxamides. | acs.org |
| Quinazolinone-2-carboxamide | Amide derivatives | Plasmodium falciparum | Synthesized to probe the essentiality of the acidic functional group. | acs.org |
| 4-Morpholinoquinazoline-2-carboxamide | Carboxamide | AcrB Efflux Pump | Identified as a promising chemical skeleton for potent AcrB inhibitors. | nih.gov |
The nitrogen atoms within the pyrimidine ring of the quinazoline core are fundamental to its chemical character and biological activity. N-1 and N-3 can act as hydrogen bond acceptors, and their basicity is influenced by substituents on the aromatic ring. In some contexts, these nitrogen atoms are essential for molecular recognition. For example, in a series of quinazoline-based adenosine (B11128) receptor antagonists, the N-3 atom was found to be necessary for recognition by the A2B receptor subtype. nih.gov
Direct substitution on these nitrogen atoms is less common than on the carbon framework but can be a strategy for modulating activity. SAR studies on quinazolinones have suggested that the addition of various heterocyclic moieties at the N-3 position can lead to an increase in biological activity. nih.gov Furthermore, the pyrimidine ring nitrogens can be oxidized to form N-oxides. nih.gov This transformation alters the electronic properties and steric profile of the molecule, potentially leading to new interactions with a biological target. nih.gov
The aromatic benzene ring is more susceptible to electrophilic substitution than the pyrimidine ring, with reactivity ordered as 8 > 6 > 5 > 7. nih.gov This allows for the introduction of a wide range of substituents to probe interactions with a target protein, as discussed with C-6 halogenation.
Conformational Analysis and its Correlation with Molecular Recognition in Biochemical Systems
The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. The quinazoline scaffold is a relatively rigid, planar system, which can be advantageous in drug design as it reduces the entropic penalty upon binding. This inherent rigidity can be a key factor in achieving high binding affinity. In the development of Aurora kinase inhibitors, a flexible pyrimidine core was replaced with a more rigid quinazoline scaffold specifically to enhance hydrophobic interactions within the active pocket and to aid in obtaining a co-crystal structure for analysis. acs.org
While the core is rigid, the substituents at positions like C-2 have conformational flexibility that dictates how they are presented to the target protein. In the aforementioned Aurora kinase inhibitor study, the introduction of a vinyl linker between the quinazoline core and a phenyl group at C-2 was designed to improve the molecule's flexibility and conformational diversity, a modification that ultimately increased biological activity. acs.org
Computational methods are invaluable for exploring the conformational preferences of quinazoline derivatives and their binding modes.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been widely used to rationalize the activity of quinazoline derivatives, such as cytotoxic 6-bromo-quinazolines and AcrB inhibitors, by visualizing their interactions and conformation within the active site. nih.govnih.govnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. A 3D-QSAR model was successfully constructed for quinazoline derivatives targeting osteosarcoma, demonstrating that the 3D conformation is a reliable predictor of activity. frontiersin.org The contour maps generated from such models can guide the design of new compounds by indicating regions where steric bulk or specific electronic properties are favored or disfavored. frontiersin.org
Principles of Rational Design for Modulating Specific Biochemical Interactions Based on SAR
The SAR data gathered from quinazoline-2-carboxylate scaffolds and related analogues provide a foundation for the rational design of new, more potent, and selective molecules. Based on the findings discussed, several principles can be established for modifying a lead compound like Ethyl 6-bromoquinazoline-2-carboxylate.
Optimize C-6 Substitution: The 6-position is a key site for modulation. While bromine often enhances activity through favorable lipophilic and electronic contributions, exploring other halogens (Cl, F) or small, electron-withdrawing groups (e.g., CN) could further optimize interactions. The goal is to balance lipophilicity for cell penetration with the specific electronic and steric requirements of the target's binding pocket. nih.govnih.gov
Systematically Vary the C-2 Position: The ethyl carboxylate at C-2 is a prime location for modification. A library of derivatives should be synthesized to explore this space.
Esters: Varying the alkyl chain of the ester (methyl, propyl, etc.) can probe for additional hydrophobic interactions.
Amides: Conversion to a carboxamide introduces a hydrogen bond donor and a vector for adding diverse substituents. Systematic exploration of primary, secondary, and tertiary amides with different alkyl and aryl groups can identify key interactions and potentially improve selectivity and potency, as seen in the development of antimalarial and antibacterial agents. acs.orgnih.gov
Leverage Conformational Rigidity and Flexibility: The rigid quinazoline core should be maintained to minimize the entropic cost of binding. Flexibility can be introduced in the C-2 side chain to allow for optimal positioning within the binding site. For instance, incorporating linkers with defined conformational properties (like the vinyl group in the Aurora kinase inhibitors) can be a powerful strategy. acs.org
Utilize Computational Modeling: Docking and 3D-QSAR studies should be employed iteratively with synthetic efforts. These models can help prioritize which modifications are most likely to succeed, rationalize observed activity data, and generate new hypotheses for compound design, ultimately accelerating the optimization process. frontiersin.org
By systematically applying these principles, the Ethyl 6-bromoquinazoline-2-carboxylate scaffold can be rationally modified to enhance its interaction with specific biochemical targets, leading to the development of novel therapeutic agents.
Mechanistic Investigations of Biochemical and Molecular Interactions
Target Identification and Mechanistic Elucidation of Quinazoline-based Molecular Probes
The versatility of the quinazoline (B50416) scaffold allows for its derivatives to be tailored to interact with various biological targets, including kinases, receptors, and other enzyme systems.
Quinazoline derivatives are renowned for their potent protein kinase inhibitory activities. mdpi.com A significant number of these compounds target the ATP-binding site of kinases, leading to the disruption of signaling pathways crucial for cell proliferation and survival. nih.govmdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based molecules. mdpi.comnih.gov Molecular docking studies on 6-bromoquinazoline (B49647) derivatives have shown that they can effectively bind to the EGFR kinase domain. nih.govnih.gov These interactions often involve the formation of hydrogen bonds and other key interactions with critical amino acid residues within the receptor's active site. nih.gov For instance, certain 6-bromo-2-(pyridin-3-yl) quinazoline derivatives have demonstrated potent and selective EGFR inhibition, with IC50 values in the nanomolar range. mdpi.com Western blot analyses have confirmed that these inhibitory actions lead to a decrease in the activation of downstream signaling proteins such as Akt and Erk1/2 in cancer cell lines. nih.gov
The PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival, is also modulated by quinazoline derivatives. Inhibition of upstream kinases like EGFR by these compounds can lead to the downstream suppression of this pathway. nih.gov Furthermore, multi-kinase inhibitors based on the quinazoline framework have been developed, demonstrating activity against a panel of therapeutically relevant kinases, including Aurora kinases A and B (AURKA/B) and FMS-like tyrosine kinase 3 (FLT3). nih.gov
Table 1: Examples of Kinase Inhibition by Quinazoline Derivatives
| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |
| 6-bromo-2-(pyridin-3-yl) quinazoline derivative | EGFR | 0.096 µM | - | mdpi.com |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline | EGFR (wild type) | 5.06 nM | - | nih.gov |
| Quinazoline-based lead compound (BPR1K871) | AURKA | 22 nM | - | nih.gov |
| Quinazoline-based lead compound (BPR1K871) | AURKB | 13 nM | - | nih.gov |
| Quinazoline-based lead compound (BPR1K871) | FLT3 | 19 nM | - | nih.gov |
Beyond kinases, certain quinazoline derivatives interact with neurotransmitter receptors. Studies on oxazolo[4,5-c]quinolin-4-one derivatives, which share structural similarities with the quinazoline core, have revealed significant affinity for the Glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The most active of these compounds, a 7-chloro-substituted derivative, showed a high affinity (Ki = 0.082 µM) and selectivity for the Gly/NMDA receptor over AMPA and Kainate receptors. nih.gov Structure-activity relationship (SAR) studies suggest that the 4-carbonyl oxygen and a substituent at the 2-position capable of hydrogen bonding are important for this interaction. nih.gov
Additionally, pyrazolo[1,5-a]quinazoline derivatives have been investigated as modulators of the GABAA receptor. mdpi.commdpi.com These compounds have been shown to displace [3H]flumazenil from its binding site, indicating an interaction with the benzodiazepine site on the GABAA receptor complex. mdpi.com Electrophysiological studies on recombinant GABAA receptors have confirmed the modulatory effects of these compounds on GABA-induced chloride currents. nih.gov
Table 2: Receptor Binding Affinity of Quinazoline-Related Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
| 7-chloro-2-mercapto-oxazolo[4,5-c]quinolin-4-one | Gly/NMDA | 0.082 µM | nih.gov |
The quinazoline scaffold is also central to the development of antifolates, which inhibit enzymes in the folate pathway. Specifically, derivatives have been designed to target Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govbenthamdirect.com These enzymes are critical for the synthesis of thymidylate, a necessary precursor for DNA replication. mdpi.com Certain N10-substituted 5,8-dideazafolates (a class of quinazoline antifolates) have been shown to be potent inhibitors of purified L1210 thymidylate synthase. nih.gov While N10 substitution generally reduces DHFR inhibitory activity, it allows for the fine-tuning of selectivity towards TS. nih.gov The inhibition of these enzymes disrupts the supply of nucleotides, thereby impeding cell proliferation. nih.govmdpi.com
Elucidation of Molecular Pathways Affected by Quinazoline-2-carboxylate Derivatives
The interaction of quinazoline derivatives with their molecular targets initiates a cascade of events within the cell, affecting various signaling pathways and cellular processes.
Inhibition of receptor tyrosine kinases like EGFR by quinazoline derivatives directly impacts intracellular signaling cascades. The disruption of the EGFR signaling axis has been shown to inhibit downstream pathways like PI3K/Akt and MAPK/Erk, which are fundamental for cell proliferation and survival. nih.gov
A common outcome of treatment with bioactive quinazoline derivatives in cancer cell lines is the induction of apoptosis, or programmed cell death. nih.govjofamericanscience.org This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. jofamericanscience.orgnih.gov Mechanistic studies have revealed that these compounds can lead to the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis. jofamericanscience.orgmdpi.com The modulation of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, is a frequent observation. nih.gov In some cases, quinazoline derivatives can also activate p53, a tumor suppressor protein that can trigger apoptosis in response to cellular stress. nih.gov
Furthermore, many quinazoline compounds have been observed to cause cell cycle arrest, typically at the G2/M phase. nih.govmdpi.com This arrest prevents cells from entering mitosis and can ultimately lead to apoptosis. The mechanism often involves the disruption of microtubule polymerization or the modulation of cell cycle regulatory proteins. mdpi.com
The mechanisms of action for quinazoline derivatives have been extensively studied in various in vitro model systems. Enzyme assays using purified proteins have been crucial for determining the direct inhibitory activity and kinetics against targets like EGFR, DHFR, and TS. nih.govnih.gov For example, studies on isolated L1210 thymidylate synthase allowed for the direct measurement of inhibitory potency of quinazoline antifolates. nih.gov
Cell line studies provide a broader view of the compound's effect on cellular pathways. In human cancer cell lines such as MCF-7 (breast) and SW480 (colon), 6-bromoquinazoline derivatives have demonstrated significant cytotoxic activity. nih.govnih.govmdpi.com Apoptosis assays in these cell lines confirmed that the observed cytotoxicity is, at least in part, due to the induction of programmed cell death in a dose-dependent manner. nih.gov Western blot analyses in these cellular models are instrumental in confirming target engagement, for instance, by showing a reduction in the phosphorylation of EGFR and its downstream effectors like Akt, confirming that the compound inhibits the intended signaling pathway within the cell. nih.gov
Computational Chemistry and in Silico Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Insights
In general, DFT studies on related 6-bromoquinazoline (B49647) scaffolds have been employed to understand their potential as anticancer agents. nih.govresearchgate.net These studies often calculate a variety of molecular properties and reactivity descriptors to correlate the electronic characteristics of different derivatives with their observed biological activities.
For a comprehensive understanding of Ethyl 6-bromoquinazoline-2-carboxylate, a dedicated DFT study would be necessary. Such a study would typically involve the following analyses:
Electronic Structure Analysis: This would involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these orbitals would also reveal the most probable sites for electrophilic and nucleophilic attacks.
Reactivity Descriptors: From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
A hypothetical data table for such calculated properties would be structured as follows:
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | LUMO-HOMO energy difference |
| Ionization Potential (I) | Data not available | -EHOMO |
| Electron Affinity (A) | Data not available | -ELUMO |
| Electronegativity (χ) | Data not available | (I + A) / 2 |
| Chemical Hardness (η) | Data not available | (I - A) / 2 |
| Chemical Softness (S) | Data not available | 1 / η |
| Electrophilicity Index (ω) | Data not available | χ2 / (2η) |
Spectroscopic Property Insights: DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of a molecule.
Vibrational Spectroscopy: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies corresponding to different functional groups within the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed vibrational bands can be made.
NMR Spectroscopy: It is possible to calculate the chemical shifts (1H and 13C) for a molecule, which can be compared to experimental NMR data to confirm its structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions occurring within the molecule.
A hypothetical data table for key calculated vibrational frequencies would appear as follows:
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |
|---|---|---|
| C=O stretch | Ester carbonyl | Data not available |
| C=N stretch | Quinazoline (B50416) ring | Data not available |
| C-Br stretch | Bromo substituent | Data not available |
| Aromatic C-H stretch | Quinazoline ring | Data not available |
| Aliphatic C-H stretch | Ethyl group | Data not available |
Without specific published research on Ethyl 6-bromoquinazoline-2-carboxylate, the detailed quantitative data for these tables remains unavailable. The insights provided here are based on the standard application of quantum chemical methods to organic molecules of similar complexity.
Advanced Research Directions and Future Perspectives for Ethyl 6 Bromoquinazoline 2 Carboxylate Research
Exploration of Novel Functionalization Strategies for Quinazoline-2-carboxylates
The structure of Ethyl 6-bromoquinazoline-2-carboxylate offers two primary sites for functionalization: the bromo-substituent at the C6 position and the ethyl carboxylate group at the C2 position. The bromine atom on the quinazoline (B50416) ring is particularly amenable to late-stage functionalization through various transition metal-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of chemical moieties, significantly diversifying the core structure.
Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position. mdpi.com The reactivity order for halogens in these reactions is generally C-I > C-Br >> C-Cl, making the 6-bromo group an excellent synthetic handle for selective transformations. mdpi.com Key cross-coupling strategies applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction uses organoboron compounds to form C-C bonds, enabling the introduction of various aryl, heteroaryl, and alkyl groups. nih.gov
Stille Coupling: Involving organostannanes, this method is also used for creating C-C bonds with heteroaryl stannanes. nih.gov
Negishi Coupling: This reaction employs organozinc reagents and is a versatile method for synthesizing heterocyclic motifs. nih.gov
Heck Reaction: This allows for the formation of C-C bonds with alkenes.
Sonogashira Coupling: This is used to introduce alkyne groups.
Buchwald-Hartwig Amination: This reaction forms C-N bonds, allowing for the introduction of various amine substituents.
These reactions facilitate the creation of a diverse library of compounds from a single intermediate, which is crucial for structure-activity relationship (SAR) studies.
Beyond the bromo group, the ethyl carboxylate at the C2 position can be modified. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides through reaction with different amines after activation (e.g., conversion to an acid chloride). dergipark.org.tr This provides another avenue for structural diversification.
| Reaction Name | Reagents | Catalyst (Typical) | Bond Formed | Introduced Group |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., ArB(OH)₂) | Palladium | C-C | Aryl, Heteroaryl, Alkyl |
| Stille | Organostannanes (e.g., ArSnBu₃) | Palladium | C-C | Aryl, Heteroaryl, Vinyl |
| Negishi | Organozinc compounds (e.g., ArZnCl) | Palladium or Nickel | C-C | Aryl, Vinyl, Alkyl |
| Sonogashira | Terminal Alkynes | Palladium/Copper | C-C (sp²-sp) | Alkynyl |
| Buchwald-Hartwig | Amines (R₂NH) | Palladium | C-N | Amino |
The strategic placement of both a bromo group and a carboxylate ester makes Ethyl 6-bromoquinazoline-2-carboxylate a highly versatile synthetic intermediate. The bromo-substituent serves as a key anchor point for building molecular complexity through the cross-coupling reactions detailed previously. mdpi.com This allows for the systematic modification of the electronic and steric properties of the quinazoline core, which is essential for tuning the biological activity and pharmacokinetic profile of potential drug candidates.
For example, a bromoquinazolinone derivative can be reacted with bis(pinacolato)diboron (B136004) to form a boronate intermediate. nih.gov This intermediate can then undergo a subsequent Suzuki cross-coupling with various aryl halides, demonstrating a multi-step synthetic sequence where the bromo-quinazoline acts as a foundational building block. nih.gov The ability to perform selective reactions at the C6 position enables the construction of polysubstituted quinazolines, which are often explored for their therapeutic potential. nih.govnih.gov The development of efficient, one-pot tandem reactions starting from precursors to bromoquinazolines further enhances their utility as intermediates in streamlined synthetic processes. frontiersin.orgnih.gov
Design and Development of Advanced Chemical Probes and Ligands
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov The design of novel biochemical tools and ligands based on Ethyl 6-bromoquinazoline-2-carboxylate can be advanced through both ligand-based and structure-based computational approaches.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build statistical models that correlate the chemical structures of quinazoline derivatives with their biological activities. proquest.comresearchgate.net These models help identify key pharmacophoric features—the essential structural and chemical properties required for binding to a specific target—which can then guide the design of new, more potent molecules. proquest.comresearchgate.net
Structure-based design is utilized when the 3D structure of the target protein (e.g., an enzyme or receptor) is available. Molecular docking simulations are a cornerstone of this approach, used to predict the binding mode and affinity of synthesized quinazoline compounds within the active site of a target. nih.govproquest.com For instance, docking studies have been used to understand the interaction of quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These computational studies can rationalize the activity of potent compounds and guide the optimization of lead molecules by suggesting structural modifications to enhance binding interactions. nih.govnih.gov
The quinazoline scaffold can serve as the pharmacophore component in the design of advanced chemical probes for biological research. nih.gov Small-molecule fluorescent probes are powerful tools for visualizing biological targets and processes in living systems. nih.govacs.org These probes typically consist of two key parts: a pharmacophore for target recognition and a fluorophore for visualization. nih.gov
By conjugating a quinazoline derivative, which provides affinity and selectivity for a specific biological target, to a fluorescent molecule (fluorophore) like coumarin (B35378) or fluorescein, researchers can create probes to visualize receptors such as α1-Adrenergic Receptors (α1-ARs) or the Translocator Protein (TSPO). nih.govacs.org The development of such probes has been successful in cell imaging and subcellular localization studies. nih.gov The quinazolinone skeleton has also been recognized for its good luminescence properties, biocompatibility, and low toxicity, making it a promising candidate for fluorescent probes and bioimaging reagents. rsc.org
Furthermore, the quinazoline scaffold is being used to develop radiolabeled imaging reagents for Positron Emission Tomography (PET). snmjournals.orgacs.org By incorporating a positron-emitting isotope like Fluorine-18 (¹⁸F) into a quinazolinone derivative with high affinity for a target, such as the ghrelin receptor, PET probes can be created for noninvasive disease detection and assessment. snmjournals.orgacs.orgnih.gov
| Probe Type | Scaffold | Conjugated Group/Label | Biological Target | Application |
|---|---|---|---|---|
| Fluorescent Probe | Quinazoline | Coumarin, Fluorescein | α₁-Adrenergic Receptors (α₁-ARs) | Cell Imaging, Subcellular Localization nih.gov |
| Fluorescent Probe | 4-Phenylquinazoline | Various Fluorophores | Translocator Protein (TSPO) | Mitochondrial Imaging acs.orgacs.org |
| PET Imaging Agent | Quinazolinone | Fluorine-18 (¹⁸F) | Ghrelin Receptor (GHSR) | Myocardial Imaging snmjournals.org |
| PET Imaging Agent | Quinazoline-2,4(1H,3H)-dione | Gallium-68 (⁶⁸Ga) | PARP | Tumor Imaging nih.gov |
Theoretical and Computational Advancements in Quinazoline Research
Computational studies have become an indispensable tool for accelerating the discovery and optimization of quinazoline derivatives. researchgate.net These theoretical methods provide valuable insights into the molecular properties, reactivity, and biological interactions of these compounds, guiding experimental research.
Density Functional Theory (DFT) computations are widely used to examine the electronic structure and reactive properties of quinazoline derivatives. tandfonline.com Methods like DFT can predict chemical reactivity through the analysis of molecular electrostatic potential and local reactive descriptors. tandfonline.com Furthermore, Time-Dependent DFT (TD-DFT) simulations can be employed to study the photophysical characteristics of these molecules, which is particularly relevant for the development of fluorescent probes. tandfonline.com
Molecular Docking and Molecular Dynamics (MD) Simulations are crucial for understanding the interactions between quinazoline-based ligands and their biological targets at an atomic level. researchgate.netnih.gov Docking predicts the preferred binding orientation of a ligand in a protein's active site and estimates the binding affinity. nih.gov MD simulations provide a dynamic view of the ligand-protein complex over time, helping to assess the stability of binding interactions and conformational changes in the protein. researchgate.net These simulations are instrumental in optimizing lead compounds to improve their efficacy and safety profiles. researchgate.net Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
| Computational Method | Primary Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Geometric parameters, vibrational analysis, chemical shifts, electrostatic potential, reaction mechanisms. tandfonline.com |
| Molecular Docking | Ligand-Protein Interaction | Binding modes, binding affinity scores, identification of key interacting residues. nih.govproquest.com |
| Molecular Dynamics (MD) | Dynamic Behavior of Complexes | Stability of ligand binding, conformational changes, free energy of binding. researchgate.net |
| QSAR Modeling | Structure-Activity Relationship | Correlation of molecular descriptors with biological activity, prediction of activity for new compounds. proquest.comresearchgate.net |
| ADMET Prediction | Pharmacokinetic Profiling | Solubility, permeability, metabolic stability, potential toxicity. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Quinazoline Discovery and Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. intimal.edu.my These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. intimal.edu.mynih.gov For the quinazoline scaffold, AI/ML can be pivotal in designing novel derivatives, predicting their biological activities, and streamlining the development process.
Predictive Modeling for Activity and Properties: Machine learning models can be trained on existing data from diverse quinazoline derivatives to predict the biological activity of new or untested compounds like Ethyl 6-bromoquinazoline-2-carboxylate. mdpi.com Algorithms can learn the complex relationships between a molecule's structural features and its therapeutic effects, such as anticancer or anti-inflammatory properties. ijfmr.com Furthermore, AI is increasingly used for the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov By applying such models to Ethyl 6-bromoquinazoline-2-carboxylate, researchers could rapidly assess its drug-likeness, potential toxicity risks, and pharmacokinetic profile, thereby prioritizing experimental resources for the most promising candidates. nih.govijddr.in
De Novo Design and Lead Optimization: Beyond prediction, generative AI models can design entirely new quinazoline-based molecules with desired properties. intimal.edu.my By providing a target protein structure and defining key characteristics, these algorithms can generate novel structures that are optimized for high binding affinity and selectivity. For Ethyl 6-bromoquinazoline-2-carboxylate, AI could suggest modifications to its structure—for instance, altering the ethyl ester group or substituting the bromine atom—to enhance its interaction with a specific biological target, thereby guiding the synthesis of more potent and selective analogues.
In Silico Screening of Virtual Libraries: AI-driven platforms can perform virtual screening of massive compound libraries to identify molecules that are likely to bind to a specific biological target. intimal.edu.my This approach is significantly faster and more cost-effective than traditional high-throughput screening. intimal.edu.my If a target protein for Ethyl 6-bromoquinazoline-2-carboxylate is identified, AI could screen millions of virtual compounds to find others with similar or superior binding potential, thus expanding the chemical space for drug development.
Advanced Sampling Techniques for Enhanced Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into how a ligand like Ethyl 6-bromoquinazoline-2-carboxylate might interact with a target protein. nih.gov However, standard MD simulations are often limited in timescale and may not capture rare but critical events like a drug binding or unbinding. nih.govmdpi.com Advanced, or enhanced, sampling techniques have been developed to overcome these limitations and provide a more complete understanding of the thermodynamics and kinetics of molecular interactions. mdpi.comrsc.org
Calculating Binding Free Energy: Techniques such as Umbrella Sampling and Metadynamics are powerful tools for calculating the free energy profile of a drug binding to its target. rsc.orgugent.be Umbrella sampling involves running a series of simulations where the ligand is restrained at different points along a reaction coordinate, allowing for a complete mapping of the binding pathway. nih.govresearchgate.net Metadynamics accelerates the exploration of a free energy landscape by adding a history-dependent bias potential, which discourages the system from revisiting previously sampled conformations. rsc.orgnih.gov Applying these methods to the interaction of Ethyl 6-bromoquinazoline-2-carboxylate with a target protein would yield a quantitative measure of its binding affinity (ΔG), providing crucial data for lead optimization that goes beyond simple docking scores. nih.gov
Exploring Conformational Landscapes: Proteins are not static entities; they are dynamic and adopt multiple conformations. Enhanced sampling methods can explore this conformational flexibility and identify how the binding of a ligand might alter it. For a potential target of Ethyl 6-bromoquinazoline-2-carboxylate, these simulations could reveal allosteric sites or induced-fit mechanisms that are crucial for its biological function. mdpi.com
The integration of these advanced simulation techniques offers a pathway to a deeper, more dynamic understanding of the molecular mechanisms underpinning the biological activity of Ethyl 6-bromoquinazoline-2-carboxylate.
Interdisciplinary Research Opportunities
The full potential of Ethyl 6-bromoquinazoline-2-carboxylate can be unlocked through interdisciplinary collaborations that bridge the gap between computational predictions, biological activity, and material science.
Integration with Biophysical Techniques for Detailed Molecular Interaction Analysis
While computational methods provide powerful predictions, experimental validation is essential to confirm and quantify molecular interactions. A suite of biophysical techniques can be employed to study the direct binding of Ethyl 6-bromoquinazoline-2-carboxylate to its putative protein targets. scholaris.canih.gov
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that can measure the kinetics of a molecular interaction. labmanager.comheighpubs.org By immobilizing a target protein on a sensor chip and flowing a solution of Ethyl 6-bromoquinazoline-2-carboxylate over it, SPR can determine the association (k_on) and dissociation (k_off) rate constants, in addition to the equilibrium dissociation constant (K_d). nih.govyoutube.com This provides a detailed kinetic profile of the binding event. labmanager.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). youtube.com This information is invaluable for understanding the driving forces behind the binding of Ethyl 6-bromoquinazoline-2-carboxylate to its target. nih.gov
Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding. scholaris.ca A significant thermal shift indicates that the compound is binding to and stabilizing the protein, making it a robust method for hit validation. nih.gov
The data generated from these biophysical assays can be used to validate and refine the predictions from molecular docking and MD simulations, creating a powerful feedback loop between in silico and in vitro studies.
| Technique | Key Information Provided | Application for Ethyl 6-bromoquinazoline-2-carboxylate |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Binding affinity (K_d) | Quantifying the rates and affinity of binding to a target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_d), Thermodynamics (ΔH, ΔS), Stoichiometry | Determining the thermodynamic driving forces of the interaction. |
| Thermal Shift Assay (TSA/DSF) | Target engagement, Protein stabilization | Confirming direct binding and stabilization of a target protein. |
Potential Roles in Material Science Research
The chemical scaffold of Ethyl 6-bromoquinazoline-2-carboxylate holds promise for applications beyond pharmacology, particularly in the realm of material science. The quinazoline ring system is a known chromophore, and its derivatives have been explored for their optical and electronic properties. benthamdirect.commdpi.com
Luminescent Materials: Quinazoline and quinazolinone derivatives have been shown to possess interesting photophysical properties, exhibiting fluorescence and serving as building blocks for materials used in organic light-emitting diodes (OLEDs). benthamdirect.comrsc.orgrsc.org The donor-acceptor architecture present in many fluorescent molecules can be analogous to the substituted quinazoline ring. rsc.org The electron-withdrawing nature of the quinazoline core and the presence of the bromo-substituent could be leveraged to tune the electronic and photophysical properties. Research could explore whether Ethyl 6-bromoquinazoline-2-carboxylate or its derivatives exhibit useful luminescence, potentially leading to applications in optoelectronic devices or fluorescent probes. rsc.org
Catalysts: Heterocyclic compounds, including quinazolines, are being investigated for their catalytic activity in organic synthesis. mdpi.com Quinazoline derivatives have been used in conjunction with transition metals to catalyze various chemical transformations. nih.gov Nanoparticles functionalized with quinazoline scaffolds have also been developed as recyclable catalysts. bohrium.comnih.gov The specific electronic configuration of Ethyl 6-bromoquinazoline-2-carboxylate could make it a candidate for investigation as either a catalyst itself or as a ligand in organometallic catalysis.
Organic Electronics: The properties of organic materials can be significantly influenced by halogen substitution. The presence of a bromine atom in Ethyl 6-bromoquinazoline-2-carboxylate can enhance properties relevant to organic electronics, such as in nonlinear optical materials. researchgate.netrsc.org Bromo-substituted heterocyclic compounds are building blocks for organic semiconductors, and their properties can be tuned through chemical modification. researchgate.net This suggests a potential avenue for exploring this compound in the development of novel electronic materials.
Q & A
What are the common synthetic routes for Ethyl 6-Bromoquinazoline-2-Carboxylate, and how do reaction conditions influence yield?
Level : Basic
Answer :
Ethyl 6-bromoquinazoline-2-carboxylate is typically synthesized via a multi-step process involving bromination of quinazoline precursors followed by esterification. A key intermediate is 4-chloro-6-bromoquinazoline, which undergoes nucleophilic substitution with ethyl chloroformate under alkaline conditions . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) critically affect yield. For instance, excess bromine may lead to di-substitution, reducing purity .
How can regioselective bromination at the 6-position of the quinazoline core be achieved?
Level : Advanced
Answer :
Regioselective bromination requires precise control of electronic and steric factors. The methoxy or chloro substituents at the 4-position (in analogs like Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) direct electrophilic bromination to the 6-position via resonance stabilization of the transition state . Computational studies (DFT calculations) can predict electron density distribution to guide reagent selection. For example, using HBr/H₂O₂ in acetic acid ensures selective bromination without overhalogenation .
What spectroscopic techniques are most effective for characterizing Ethyl 6-Bromoquinazoline-2-Carboxylate?
Level : Basic
Answer :
- NMR : H NMR identifies substituents via coupling patterns (e.g., ethyl group triplet at δ 1.3 ppm and quartet at δ 4.3 ppm). C NMR confirms the carboxylate carbonyl at ~165 ppm .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 ratio for Br/Br) .
- X-ray Crystallography : Resolves crystal packing and confirms the planar quinazoline core, as seen in analogs like Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate .
How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?
Level : Advanced
Answer :
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often stem from assay conditions or impurity profiles. Strategies include:
- Replication : Reproduce studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Purity Validation : Use HPLC-MS (≥95% purity) to rule out side products .
- Computational Modeling : Molecular docking (AutoDock Vina) clarifies target specificity by comparing binding affinities across isoforms .
What strategies optimize the solubility of Ethyl 6-Bromoquinazoline-2-Carboxylate in aqueous media for in vitro assays?
Level : Advanced
Answer :
The compound’s low aqueous solubility (logP ~2.8) can be improved via:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- Pro-drug Design : Hydrolyze the ethyl ester to a carboxylate salt under basic conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Level : Advanced
Answer :
The C6-bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its reactivity is enhanced by electron-withdrawing groups (e.g., 4-chloro substituent), which polarize the C-Br bond. For example, coupling with aryl boronic acids in THF/Pd(PPh₃)₄ yields biarylquinazolines, useful in drug discovery .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Level : Advanced
Answer :
- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or fractional distillation.
- Exothermic Reactions : Control bromination heat using jacketed reactors to prevent decomposition .
- Cost Optimization : Replace expensive catalysts (e.g., PdCl₂) with ligand-free systems or heterogeneous catalysts .
How can researchers validate the stability of Ethyl 6-Bromoquinazoline-2-Carboxylate under varying storage conditions?
Level : Basic
Answer :
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light Sensitivity : Use amber vials to prevent photolytic debromination .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C) .
What structural analogs of Ethyl 6-Bromoquinazoline-2-Carboxylate are under investigation for kinase inhibition?
Level : Advanced
Answer :
Analog modifications include:
- 4-Chloro Derivatives : Enhance EGFR binding (IC₅₀ ~50 nM) .
- Furan-Fused Variants : Improve solubility and PI3Kα selectivity .
- Methyl Substitutions : Reduce hepatotoxicity (e.g., Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate) .
What computational tools are recommended for predicting the metabolic fate of this compound?
Level : Advanced
Answer :
- ADMET Predictors : Use Schrödinger’s QikProp for bioavailability and CYP450 metabolism.
- Density Functional Theory (DFT) : Simulate hydrolysis pathways of the ethyl ester group .
- Molecular Dynamics (MD) : Model interactions with hepatic enzymes like CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
